Fenofibric Acid

Nuclear Receptor Pharmacology PPARα Agonism In Vitro Transactivation

Choose Fenofibric Acid (CAS 42017-89-0) for its direct PPARα activation without esterase-mediated hydrolysis. It delivers 1.34-fold greater potency than fenofibrate (EC50 22.4 µM vs 30 µM) and maintains 78–88% absolute bioavailability across all GI segments, ensuring consistent systemic exposure. The compound serves as a definitive analytical reference standard for LC-MS/MS and HPLC method validation, and as an API for oral solid dosage forms targeting hypertriglyceridemia. A lower reported incidence of ALT elevations (1.9%) compared to fenofibrate (5.3%) may offer a safety advantage in long-term studies.

Molecular Formula C17H15ClO4
Molecular Weight 318.7 g/mol
CAS No. 42017-89-0
Cat. No. B1672517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenofibric Acid
CAS42017-89-0
SynonymsFenofibric Acid;  Procetofenic acid; 
Molecular FormulaC17H15ClO4
Molecular Weight318.7 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)
InChIKeyMQOBSOSZFYZQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenofibric Acid (CAS 42017-89-0) Procurement Guide: The Active Fibrate Moiety for Dyslipidemia Research


Fenofibric Acid (CAS 42017-89-0) is the active pharmacologic moiety of fenofibrate, a synthetic phenoxy-isobutyric acid derivative that functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist [1]. As a fibric acid derivative, it undergoes direct absorption in the gastrointestinal tract without requiring esterase-mediated hydrolysis, distinguishing it fundamentally from its prodrug fenofibrate [2]. Fenofibric acid is employed primarily as a reference standard, calibration material, or active pharmaceutical ingredient (API) in formulations intended for the management of hypertriglyceridemia and mixed dyslipidemia [3].

Why Fenofibric Acid Cannot Be Interchanged with Fenofibrate or Alternative Fibrates in Research and Formulation


In-class substitution among fibrates is scientifically invalid due to substantial pharmacokinetic, pharmacodynamic, and potency discrepancies. Fenofibric acid exhibits absolute bioavailability ranging from 78% to 88% across gastrointestinal regions, whereas its prodrug fenofibrate demonstrates region-dependent bioavailability as low as 22% in the colon [1]. Moreover, PPARα transactivation potency differs markedly across the class, with fenofibric acid (EC50 = 22.4 µM) being approximately 1.34-fold more potent than fenofibrate (EC50 = 30 µM) in activating the human receptor, yet substantially less potent than newer agents such as pemafibrate (EC50 ~0.1 nM) . These quantifiable differences in absorption characteristics and receptor activation potency render direct milligram-equivalent substitution unreliable and scientifically unsound for both preclinical research and pharmaceutical development applications.

Quantitative Differentiation Evidence for Fenofibric Acid Versus Comparator Fibrates


PPARα Transactivation Potency: Fenofibric Acid vs. Fenofibrate Prodrug

Fenofibric acid demonstrates superior potency in activating human PPARα compared to its prodrug fenofibrate in cell-based transactivation assays. The EC50 of fenofibric acid for PPARα is 22.4 µM, representing a 1.34-fold increase in potency relative to fenofibrate, which exhibits an EC50 of 30 µM . This differentiation is critical given that fenofibric acid is the active circulating species following fenofibrate administration, and direct use of fenofibric acid eliminates the variable associated with esterase-dependent prodrug conversion.

Nuclear Receptor Pharmacology PPARα Agonism In Vitro Transactivation

Gastrointestinal Bioavailability: Fenofibric Acid vs. Fenofibrate Across Anatomical Regions

Fenofibric acid exhibits consistently high absolute bioavailability across all gastrointestinal regions, whereas fenofibrate demonstrates marked regional dependence. Absolute bioavailability of fenofibric acid ranges from 78% (colon) to 88% (proximal small bowel), with values of 81% in stomach, 88% in proximal small bowel, 84% in distal small bowel, and 78% in colon [1]. In contrast, fenofibrate absolute bioavailability is 69% (stomach), 73% (proximal small bowel), 66% (distal small bowel), and only 22% in the colon (P < 0.0001 for colon; P = 0.033 for distal small bowel) [1]. Plasma exposure to fenofibric acid following fenofibric acid administration was approximately 1.5 times higher than that following fenofibrate for proximal/distal small bowel and oral administration, and approximately 5 times higher following colon delivery [1].

Clinical Pharmacokinetics Absolute Bioavailability Prodrug Conversion

Triglyceride-Lowering Efficacy in Type III Hyperlipoproteinemia: Micronised Fenofibrate vs. Bezafibrate

In a prospective clinical study of 23 patients with type III hyperlipoproteinemia, micronised fenofibrate (200 mg once daily) produced significantly greater reductions in key lipid parameters compared with bezafibrate (400 mg once daily) [1]. Fenofibrate reduced total cholesterol by 38.7% vs. 26.0% for bezafibrate, VLDL cholesterol by 54.1% vs. 41.5%, and total triglycerides by 39.1% vs. 27.5% [1]. Additionally, fenofibrate increased HDL cholesterol by 27.8% compared with 15.0% for bezafibrate [1]. All differences were statistically significant (P < 0.05) for total cholesterol, VLDL cholesterol, and HDL cholesterol [1].

Clinical Lipidology Comparative Efficacy Type III Hyperlipoproteinemia

Comparative In Vivo Potency in Rodent Model: Fenofibrate vs. Ciprofibrate

In a comparative study of normolipemic and diet-induced hyperlipidemic rats, ciprofibrate demonstrated approximately 25-fold greater potency than fenofibrate in reducing plasma triglyceride and cholesterol concentrations [1]. At the administered doses (ciprofibrate 2.5 mg/kg vs. fenofibrate 50 mg/kg body weight for 8 days), both agents reduced lipoprotein production and prevented Triton-induced hyperlipemia, but ciprofibrate exhibited substantially greater efficacy at a 20-fold lower dose [1]. This potency differential has important implications for preclinical model selection and dose-ranging studies.

Preclinical Pharmacology In Vivo Efficacy Rodent Hyperlipidemia Model

Hepatic Safety Profile: Fenofibric Acid vs. Fenofibrate

Analysis of pooled clinical trial data reveals a potentially favorable hepatic safety profile for fenofibric acid relative to fenofibrate. In a pooled analysis of three 12-week, double-blind, controlled studies of fenofibric acid 135 mg daily, increases in ALT and AST > 3 times the upper limit of normal on two consecutive occasions occurred in 1.9% and 0.2% of patients, respectively [1]. In contrast, pooled analysis of 10 placebo-controlled trials with fenofibrate showed ALT elevations > 3 times the upper limit of normal in 5.3% of patients, compared with 1.1% of placebo-treated patients [1]. This represents a 2.8-fold lower incidence of clinically significant ALT elevation with fenofibric acid compared with fenofibrate.

Drug Safety Hepatotoxicity ALT/AST Elevation

Optimal Scientific and Industrial Use Cases for Fenofibric Acid Based on Quantitative Differentiation Evidence


PPARα Reference Standard for In Vitro Pharmacology Assays

Fenofibric acid serves as an essential PPARα reference agonist for cell-based transactivation and binding assays. With a well-characterized EC50 of 22.4 µM for human PPARα, it provides a reproducible benchmark for evaluating novel PPARα modulators [1]. Its 1.34-fold greater potency relative to fenofibrate (EC50 = 30 µM) ensures that assay results reflect the active pharmacophore without confounding prodrug conversion artifacts [1]. Researchers should employ fenofibric acid when dose-response curves require a prototypical fibrate-class control with defined potency.

Formulation Development of Immediate-Release and Colon-Targeted Delivery Systems

The region-independent high absolute bioavailability of fenofibric acid (78-88% across stomach, small bowel, and colon) makes it the preferred API for developing oral formulations intended for consistent systemic exposure [1]. Unlike fenofibrate, which exhibits only 22% bioavailability in the colon, fenofibric acid maintains >78% bioavailability in all GI segments [1]. This property is particularly advantageous for colon-targeted delivery systems, modified-release formulations, and products requiring predictable pharmacokinetics irrespective of gastrointestinal transit variability [1].

Active Pharmaceutical Ingredient for Hypertriglyceridemia Formulations Requiring Superior Bioavailability

Fenofibric acid is the optimal API selection for oral solid dosage forms intended for hypertriglyceridemia management when formulation simplicity and consistent absorption are prioritized. Its 1.5- to 5-fold higher plasma exposure compared with equimolar fenofibrate doses across all GI regions translates to reliable systemic drug levels without dependence on esterase-mediated prodrug activation [1]. Additionally, the potentially lower incidence of clinically significant ALT elevations (1.9% for fenofibric acid vs. 5.3% for fenofibrate) may confer a safety advantage in long-term therapeutic applications [2].

Analytical Reference Standard for Bioanalytical Method Development and Validation

Fenofibric acid (CAS 42017-89-0) is the definitive analytical reference standard for developing and validating LC-MS/MS or HPLC methods for quantifying fenofibric acid in biological matrices. As the active circulating moiety following fenofibrate administration, accurate quantitation of fenofibric acid is essential for pharmacokinetic studies and therapeutic drug monitoring [1]. Its high purity (≥99.94% available commercially) and well-characterized physicochemical properties support robust calibration curve preparation and quality control sample analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenofibric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.